molecular formula C8H16ClN B13321181 (2-Cyclobutylcyclopropyl)methanamine hydrochloride

(2-Cyclobutylcyclopropyl)methanamine hydrochloride

Cat. No.: B13321181
M. Wt: 161.67 g/mol
InChI Key: WCDYTBSSDZHCET-UHFFFAOYSA-N
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Description

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a hydrochloride salt form of (2-Cyclobutylcyclopropyl)methanamine, which is a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclobutylcyclopropane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Cyclobutylcyclopropane: is reacted with .

    Hydrochloric acid: is added to form the hydrochloride salt.

  • The reaction mixture is stirred and heated under controlled conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-Cyclobutylcyclopropyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclobutylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methenamine: A heterocyclic amine used as a urinary antiseptic.

    Methylamine: A simple primary amine used in various chemical syntheses.

Uniqueness

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is unique due to its cyclopropyl and cyclobutyl groups, which confer distinct steric and electronic properties. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(2-cyclobutylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H

InChI Key

WCDYTBSSDZHCET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC2CN.Cl

Origin of Product

United States

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